molecular formula C17H12NO2- B15126922 6-Oxo-5-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-4-olate CAS No. 39876-28-3

6-Oxo-5-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-4-olate

Cat. No.: B15126922
CAS No.: 39876-28-3
M. Wt: 262.28 g/mol
InChI Key: HUFDXNFTTVHKSJ-UHFFFAOYSA-M
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Description

6-hydroxy-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is a heterocyclic compound that belongs to the class of pyrroloquinolines This compound is characterized by its unique structure, which includes a pyrroloquinoline core with a hydroxy group at the 6th position and a phenyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one typically involves multi-step organic reactions. One common method involves the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene for several hours . This reaction yields the desired pyrroloquinoline compound with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization and column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a quinolone derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

6-hydroxy-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one involves its interaction with molecular targets in biological systems. The hydroxy group and the phenyl ring play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is unique due to its specific substitution pattern and the presence of both hydroxy and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

39876-28-3

Molecular Formula

C17H12NO2-

Molecular Weight

262.28 g/mol

IUPAC Name

11-oxo-10-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-9-olate

InChI

InChI=1S/C17H13NO2/c19-16-13-8-4-7-12-9-10-18(15(12)13)17(20)14(16)11-5-2-1-3-6-11/h1-8,19H,9-10H2/p-1

InChI Key

HUFDXNFTTVHKSJ-UHFFFAOYSA-M

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C4=CC=CC=C4)[O-]

Origin of Product

United States

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